molecular formula C22H21ClFN9O B2960725 2-chloro-6-fluoro-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021094-42-7

2-chloro-6-fluoro-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2960725
CAS No.: 1021094-42-7
M. Wt: 481.92
InChI Key: OFNFVPPBEOFEQH-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H21ClFN9O and its molecular weight is 481.92. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

A study described the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, which showed significant antiviral activities against the bird flu influenza H5N1 virus. This suggests potential applications in developing treatments for viral infections (Hebishy et al., 2020).

Antitubercular Activity

Research into benzofuran and benzo[d]isothiazole derivatives highlighted their effectiveness in inhibiting Mycobacterium tuberculosis DNA GyrB, suggesting a therapeutic potential for treating tuberculosis (Reddy et al., 2014).

Anticancer Properties

Compounds with structural similarities to the queried chemical have been explored for their anticancer properties. For instance, derivatives of 6-fluorobenzothiazole substituted pyrazole analogues have been synthesized and screened for antimicrobial and antioxidant activities, indicating a possible application in cancer therapy (Raparla et al., 2013).

Tuberculostatic Activity

A study on the synthesis and tuberculostatic activity of 4-substituted 3,4,5,6-tetrahydro-2H-[1,2′]-bis-pyrazine derivatives, starting from 2-chloro-3-cyanopyrazine, demonstrated promising results against tuberculosis, indicating the potential of related compounds in treating this disease (Foks et al., 2005).

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN9O/c23-16-3-1-4-17(24)18(16)21(34)25-7-8-33-20-15(13-30-33)19(28-14-29-20)31-9-11-32(12-10-31)22-26-5-2-6-27-22/h1-6,13-14H,7-12H2,(H,25,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNFVPPBEOFEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=C(C=CC=C4Cl)F)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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